Twik-1/trek-1-IN-3

Description

Overview of K2P Channel Family Architecture and Function

The architectural hallmark of K2P channels is their unique subunit structure. Unlike other potassium channels that form tetramers of subunits with a single pore domain, K2P channels are dimers, with each subunit containing four transmembrane domains (M1-M4) and two pore-forming (P) loops. physiology.orgguidetopharmacology.org This "two-pore" designation in the primary sequence of each subunit gives the family its name. wikipedia.org The two subunits of a functional channel come together to form a central pore through which potassium ions can pass. guidetopharmacology.org

The 15 members of the human K2P channel family are categorized into six subfamilies based on sequence homology and functional properties:

TWIK (Tandem of P domains in a Weakly Inward rectifying K+ channel)

TREK (TWIK-related K+ channel)

TASK (TWIK-related Acid-sensitive K+ channel)

TALK (TWIK-related Alkaline pH-activated K+ channel)

THIK (Tandem pore domain Halothane-inhibited K+ channel)

TRESK (TWIK-related Spinal cord K+ channel)

Functionally, K2P channels exhibit near-instantaneous and non-inactivating currents that are largely independent of voltage changes across the membrane under physiological conditions. physiology.orgguidetopharmacology.org This behavior is what allows them to act as background K+ channels, providing a stabilizing outward current that counteracts depolarizing influences. researchgate.net The activity of these channels is not static; it is dynamically regulated by a diverse array of stimuli, allowing for precise control of cellular excitability. frontiersin.org

Physiological Roles of K2P Channels in Cellular Excitability and Membrane Potential Regulation

The primary role of K2P channels is to stabilize the resting membrane potential close to the potassium equilibrium potential. bohrium.comresearchgate.net By providing a constant outward leak of K+ ions, they make it more difficult for a cell to reach the threshold for firing an action potential, thereby dampening excitability. frontiersin.orgnih.gov This function is critical in a variety of cell types.

In the nervous system, K2P channels are widely expressed in both neurons and glial cells. nih.gov In neurons, they are key determinants of resting membrane potential and firing frequency. nih.gov For example, the TREK-1 and TWIK-1 channels are major contributors to the passive conductance of astrocytes in the hippocampus. nih.govpsu.edu The modulation of K2P channels by neurotransmitters and other signaling molecules allows for the fine-tuning of neuronal activity. nih.gov Their involvement in pain perception, mood regulation, and neuroprotection highlights their importance in neurological function. westminster.ac.ukresearchgate.net

In the cardiovascular system, K2P channels are expressed in cardiac muscle cells and smooth muscle cells of the vasculature. tocris.com In the heart, they contribute to the resting membrane potential and the repolarization phase of the cardiac action potential. nih.gov Aberrant K2P channel function has been linked to conditions such as atrial fibrillation. nih.gov In vascular smooth muscle, these channels play a role in regulating blood vessel tone and blood pressure.

K2P Channels as Modulatory Targets in Biological Systems

The crucial role of K2P channels in regulating cellular excitability, combined with their susceptibility to modulation by a wide range of stimuli, makes them highly attractive targets for pharmacological intervention. nih.govnih.gov The development of selective activators or inhibitors for specific K2P channel subtypes holds the potential to treat a variety of diseases.

For instance, activators of K2P channels expressed in nociceptive (pain-sensing) neurons could hyperpolarize these cells, making them less likely to fire and thereby producing an analgesic effect. westminster.ac.uk Conversely, inhibitors of certain K2P channels could be beneficial in conditions where increased cellular excitability is desired.

A key example of a modulator targeting K2P channels is the compound Twik-1/trek-1-IN-3 . This molecule acts as an inhibitor of the TREK-1 channel. medchemexpress.com The TREK-1 channel can exist as a homodimer (composed of two TREK-1 subunits) or as a heterodimer with the TWIK-1 subunit. medchemexpress.com Twik-1/trek-1-IN-3 has been shown to inhibit both the TREK-1 homodimer and the TWIK-1/TREK-1 heterodimer, with IC50 values of 9.74 μM and 16.5 μM, respectively. medchemexpress.com The TREK-1 channel has been identified as an important target for antidepressants, and Twik-1/trek-1-IN-3 has demonstrated antidepressant-like effects in preclinical studies. medchemexpress.com

The development of specific modulators like Twik-1/trek-1-IN-3 is crucial for dissecting the precise physiological roles of different K2P channel subtypes and for validating them as therapeutic targets. Recent advances in determining the crystal structures of K2P channels are providing valuable insights into the binding sites for small molecules, which will facilitate the rational design of more potent and selective drugs. nih.gov

Research Findings on Twik-1/trek-1-IN-3

| Target | Action | IC50 | Potential Therapeutic Application |

| TREK-1 Homodimer | Inhibitor | 9.74 μM | Depression |

| TWIK-1/TREK-1 Heterodimer | Inhibitor | 16.5 μM | Depression |

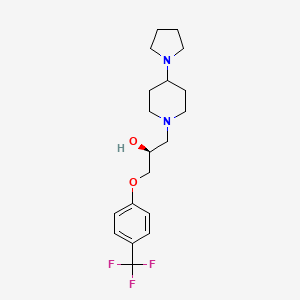

Structure

3D Structure

Properties

Molecular Formula |

C19H27F3N2O2 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(2S)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C19H27F3N2O2/c20-19(21,22)15-3-5-18(6-4-15)26-14-17(25)13-23-11-7-16(8-12-23)24-9-1-2-10-24/h3-6,16-17,25H,1-2,7-14H2/t17-/m0/s1 |

InChI Key |

CGWZNOCWGMKTOS-KRWDZBQOSA-N |

Isomeric SMILES |

C1CCN(C1)C2CCN(CC2)C[C@@H](COC3=CC=C(C=C3)C(F)(F)F)O |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)CC(COC3=CC=C(C=C3)C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Functional Characterization of Twik 1 and Trek 1 Channels

Structural Homology and Divergence of TWIK-1 and TREK-1 Channels

A notable structural difference lies in the second P domain (P2), where TWIK-1 possesses a non-conventional G-L-G sequence instead of the typical G-Y/F-G motif found in many other potassium channels. researchgate.net Functionally, this structural variance contributes to their different electrophysiological properties. When expressed, TREK-1 channels produce outwardly rectifying potassium currents, while TWIK-1 channels are characterized as weak inward rectifiers. physiology.orgresearchgate.net

| Feature | TWIK-1 | TREK-1 |

| Full Name | Tandem of P-domains in a Weak Inwardly-rectifying K+ channel | TWIK-RElated K+ channel |

| Family | Two-Pore Domain K+ (K2P) Channel | Two-Pore Domain K+ (K2P) Channel |

| Structure | 4 transmembrane segments, 2 P-domains | 4 transmembrane segments, 2 P-domains |

| Amino Acid Identity | ~28% identity with TREK-1 researchgate.net | ~28% identity with TWIK-1 researchgate.net |

| P2 Domain Sequence | Non-conventional (G-L-G) researchgate.net | Conventional |

| Current Type | Weak inward rectifier physiology.org | Outward rectifier physiology.org |

Homodimeric and Heterodimeric Formations of TWIK-1 and TREK-1

K2P channels, including TWIK-1 and TREK-1, must form dimers to create a functional ion channel. nih.gov This dimerization can occur between identical subunits (homodimers) or different subunits (heterodimers), leading to a diversity of channel properties. nih.govuniprot.org

TREK-1 subunits can assemble into functional homodimers. researchgate.net Interestingly, the formation of these TREK-1 homodimers does not depend on a disulfide bridge. researchgate.netresearchgate.net While TREK-1 can exist as a homodimer, its functional expression and role can be significantly influenced by its association with other proteins and K2P channel subunits. uniprot.orgresearchgate.net

In certain cell types, particularly astrocytes, TWIK-1 and TREK-1 co-assemble to form heterodimeric channels. nih.govmdpi.com This heterodimerization is a critical mechanism for regulating channel function and trafficking, leading to channels with unique electrophysiological properties distinct from their respective homodimers. nih.govresearchgate.net The formation of TWIK-1/TREK-1 heterodimers has been identified as the molecular basis for the passive potassium conductance observed in astrocytes. nih.govsigmaaldrich.com

A key feature of TWIK-1/TREK-1 heterodimerization is its mediation by a covalent disulfide bridge. nih.gov This bond forms between a specific cysteine residue in the first extracellular loop of each subunit: cysteine 69 (C69) in TWIK-1 and cysteine 93 (C93) in TREK-1. nih.govsigmaaldrich.com Mutation of these specific cysteine residues to serine (C69S in TWIK-1 or C93S in TREK-1) dramatically reduces the association between the two channel types, confirming the critical role of this disulfide linkage in heterodimer formation. researchgate.net This covalent linkage is also crucial for the formation of TWIK-1 homodimers but not for TREK-1 homodimers. researchgate.netresearchgate.net

The functional expression of TWIK-1 and TREK-1 at the plasma membrane is interdependent. nih.govsigmaaldrich.com Studies involving gene silencing have demonstrated that the surface expression of TWIK-1 is markedly enhanced in the presence of TREK-1. nih.govresearchgate.net This suggests a cooperative relationship where the formation of the heterodimer is a prerequisite for the efficient trafficking of the channel complex to the cell surface. frontiersin.org This interdependency ensures that the functional channels mediating passive conductance in cells like astrocytes are indeed the heterodimeric form. nih.govsigmaaldrich.com

| Dimer Type | Formation Mechanism | Key Residues | Functional Significance |

| TREK-1 Homodimer | Does not require a disulfide bridge researchgate.netresearchgate.net | N/A | Contributes to background K+ currents in neurons uniprot.org |

| TWIK-1/TREK-1 Heterodimer | Mediated by a disulfide bridge nih.govresearchgate.net | C69 (TWIK-1) and C93 (TREK-1) nih.gov | Mediates passive conductance in astrocytes nih.govsigmaaldrich.com |

Formation of TWIK-1/TREK-1 Heterodimers

Polymodal Regulation of TREK-1 Channel Activity

A hallmark of the TREK-1 channel is its regulation by a wide variety of physical and chemical stimuli, a property known as polymodal regulation. frontiersin.orgbiorxiv.org This allows the channel to act as a cellular sensor, integrating multiple signaling pathways. biorxiv.org

Physical Stimuli:

Mechanical Stretch: TREK-1 is a mechanosensitive channel, opened by membrane stretch. frontiersin.orgmdpi.com This activation is not dependent on the cytoskeleton. frontiersin.org

Temperature: The channel is sensitive to temperature variations, contributing to thermosensation. frontiersin.orgmdpi.com

Chemical Stimuli:

pH: TREK-1 activity is modulated by both internal and external pH. Intracellular acidosis (a decrease in internal pH) activates the channel, a process dependent on a glutamate (B1630785) residue (E306) in the C-terminal domain. mdpi.comembopress.org Conversely, external acidification inhibits TREK-1, a regulation mediated by a histidine residue (H126) in an extracellular loop. pnas.orgpnas.org

Lipids: Polyunsaturated fatty acids, such as arachidonic acid (AA), are potent activators of TREK-1. nih.govfrontiersin.org The channel is also regulated by various phospholipids, including phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidic acid (PA). frontiersin.orgbiorxiv.org

Pharmacological Agents: TREK-1 is a target for several drugs. It is activated by volatile anesthetics and inhibited by the antidepressant fluoxetine (B1211875). nih.govmdpi.com

Protein Interactions: The C-terminal domain of TREK-1 is a critical hub for regulation by interacting proteins. mdpi.comembopress.org

A-Kinase Anchoring Protein 150 (AKAP150): Binds to and increases TREK-1 activity. mdpi.compnas.org

Microtubule-associated protein 2 (Mtap2): Interacts with TREK-1 to increase its expression at the plasma membrane. frontiersin.org

β-COP (Coat Protein Complex I): A direct interaction with β-COP regulates the trafficking of TREK-1 from the Golgi to the endoplasmic reticulum, and it also enhances the surface expression of the TWIK-1/TREK-1 heterodimer. frontiersin.orgmdpi.com

This complex regulatory network allows for fine-tuning of TREK-1 channel activity, enabling it to play a central role in diverse physiological processes, including neuroprotection, pain perception, and anesthesia. biorxiv.orgmdpi.com

Chemical and Physiological Factors

The activity of TREK-1 channels is modulated by a variety of chemical and physiological stimuli:

Intracellular Acidosis: A decrease in intracellular pH leads to the activation of TREK-1 channels. mdpi.comfrontiersin.org This regulation involves the C-terminal domain of the channel. frontiersin.org

Mechanical Stimulation: TREK-1 is a mechanosensitive channel that can be activated by membrane stretch. mdpi.comelifesciences.org This property is crucial for its role in cellular responses to mechanical forces.

Polyunsaturated Fatty Acids (PUFAs): PUFAs, such as arachidonic acid, are potent activators of TREK-1 channels. mdpi.comnih.gov This activation is mediated by the C-terminal domain of the channel and is independent of PUFA metabolism. nih.gov

General Anesthetics: Volatile general anesthetics have been shown to activate TREK-1 channels, suggesting that these channels are a target for anesthetic agents. nih.govmdpi.compnas.org

Protein Kinase Modulation

Protein kinases play a significant role in regulating the function of TREK-1 channels through phosphorylation:

Protein Kinase A (PKA): Activation of the PKA pathway leads to the phosphorylation of TREK-1 at specific serine residues (S315 and S348), resulting in the inhibition of channel activity. mdpi.comfrontiersin.orgbiorxiv.orgresearchgate.net The thermosensitivity of TREK-1 channels is also controlled by a PKA-dependent switch. biorxiv.org

Protein Kinase C (PKC): Similar to PKA, activation of PKC also results in the phosphorylation of TREK-1 and subsequent inhibition of its current. physiology.orgnih.govmdpi.combiorxiv.orgphysiology.org

G-Protein Coupled Receptor (GPCR) Pathway Modulation

TREK channels are key targets for modulation by various G-protein coupled receptor (GPCR) pathways, allowing for dynamic regulation of neuronal excitability. nih.gov

Gαq Activation: Activation of Gαq-coupled receptors leads to the inhibition of TREK-1 and TREK-2 channels. frontiersin.orgnih.gov This inhibition is thought to be mediated either through the activation of Protein Kinase C (PKC) or through the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2) from the plasma membrane. nih.gov

Gαs Activation: The activation of Gαs-coupled receptors, which leads to an increase in intracellular cAMP levels, also results in the inhibition of TREK-1 and TREK-2 channels. nih.gov

Gαi Activation: In contrast to Gαq and Gαs pathways, the activation of Gαi-coupled receptors enhances the activity of TREK channels. nih.gov

Association with Mechanosensitive Enzymes

A notable regulatory mechanism of TREK-1 involves its direct interaction with the mechanosensitive enzyme, Phospholipase D2 (PLD2).

Phospholipase D2 (PLD2): PLD2 binds directly to the C-terminus of the TREK-1 channel. elifesciences.orgelifesciences.orgnih.gov Mechanical force applied to the cell membrane can activate PLD2. elifesciences.orgresearchgate.net Activated PLD2 then locally produces phosphatidic acid (PA). elifesciences.orgelifesciences.orgnih.gov This localized production of PA is crucial for the gating and activation of the TREK-1 channel in response to mechanical stimuli. elifesciences.orgelifesciences.orgnih.gov The entire complex, including TREK-1 and PLD2, appears to move from ordered lipid raft regions (GM1 clusters) to disordered regions (PIP2 clusters) upon mechanical stimulation, leading to enzyme activation. elifesciences.orgbiorxiv.org

TWIK-1 Ion Selectivity Modulation by Extracellular pH

TWIK-1 exhibits a unique and physiologically important property: its ion selectivity is dynamically modulated by extracellular pH. nih.govnih.gov

At neutral pH (around 7.4), the TWIK-1 channel is selective for potassium ions (K+), behaving as a typical inhibitory background K+ channel. nih.govnih.govresearchgate.net

However, under acidic conditions, such as those found in endosomes, the channel becomes permeable to sodium ions (Na+). nih.govnih.govresearchgate.net This shift in selectivity transforms the channel from an inhibitory to an excitatory one. anr.fr

This change is attributed to the protonation of a histidine residue (H122) located near the selectivity filter. nih.govbiorxiv.org

Importantly, the recovery of K+ selectivity after returning to a neutral pH is a slow process, a phenomenon described as hysteresis. nih.govnih.gov This suggests that the physiological role of TWIK-1—whether it has a hyperpolarizing or depolarizing influence—may depend on its trafficking rate between the acidic environment of intracellular compartments and the neutral pH of the plasma membrane. nih.govnih.govresearchgate.net

Data Tables

Inhibitory Activity of TWIK-1/TREK-1-IN-3

| Target | IC50 (μM) | Reference |

|---|---|---|

| TREK-1 homodimer | 9.74 | medchemexpress.com |

| TWIK-1/TREK-1 heterodimer | 16.5 | medchemexpress.com |

Modulation of TREK-1 Channel Activity

| Modulator | Effect on TREK-1 Activity | Reference |

|---|---|---|

| Intracellular Acidosis | Activation | mdpi.comfrontiersin.org |

| Mechanical Stretch | Activation | mdpi.comelifesciences.org |

| Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) | Activation | mdpi.comnih.gov |

| General Anesthetics | Activation | nih.govmdpi.compnas.org |

| PKA Activation | Inhibition | mdpi.comfrontiersin.orgbiorxiv.orgresearchgate.net |

| PKC Activation | Inhibition | physiology.orgnih.govmdpi.combiorxiv.orgphysiology.org |

| Gαq Activation | Inhibition | frontiersin.orgnih.gov |

| Gαs Activation | Inhibition | nih.gov |

| Gαi Activation | Enhancement | nih.gov |

| Phosphatidic Acid (via PLD2) | Activation | elifesciences.orgelifesciences.orgnih.gov |

Mechanism of Action of Twik 1/trek 1 in 3 As a Channel Inhibitor

Inhibitory Potency and Selectivity for TREK-1 Homodimers

TWIK-1/TREK-1-IN-3 demonstrates notable inhibitory activity against TREK-1 homodimers. Research has quantified this inhibitory potency, providing a key metric for its interaction with the channel. Specifically, the half-maximal inhibitory concentration (IC50) of TWIK-1/TREK-1-IN-3 for TREK-1 homodimers has been determined to be 9.74 μM. nih.gov This level of potency indicates a significant ability to block the function of these channels.

In a broader context of related compounds synthesized and tested, such as 2-hydroxy-3-phenoxypropyl piperidine (B6355638) derivatives, several candidates have emerged with high potencies for TREK-1 homodimers. researchgate.net For instance, the hydroxyl-phenyl- (2a), piperidino- (2g), and pyrrolidino- (2h) piperidinyl substituted compounds all exhibited strong inhibition of TREK-1 homodimers and showed significant antidepressant-like effects in preclinical models. researchgate.net This suggests that the core structure of these compounds is amenable to modifications that can fine-tune their inhibitory activity on TREK-1 homodimers.

Inhibitory Potency of Related Compounds on TREK-1 Homodimers

| Compound | Description | IC50 (μM) for TREK-1 Homodimer |

|---|---|---|

| TWIK-1/TREK-1-IN-3 (Compound 2h) | Pyrrolidino-piperidinyl substituted | 9.74 nih.gov |

| TWIK-1/TREK-1-IN-1 (Compound 2a) | Hydroxyl-phenyl-piperidinyl substituted | 9.36 nih.gov |

Inhibitory Potency and Selectivity for TWIK-1/TREK-1 Heterodimers

The inhibitory action of TWIK-1/TREK-1-IN-3 extends to the heterodimeric form of the channel, composed of one TWIK-1 and one TREK-1 subunit. These heterodimers are prominently expressed in astrocytes and are believed to play a significant role in their passive conductance. frontiersin.org The inhibition of these heterodimeric channels is of particular interest as it has been correlated with antidepressant-like effects. researchgate.netmdpi.com

For TWIK-1/TREK-1-IN-3, the IC50 value for the inhibition of TWIK-1/TREK-1 heterodimers is 16.5 μM. nih.gov Interestingly, studies have shown a positive correlation between the inhibitory potency on TWIK-1/TREK-1 heterodimers and antidepressant-like activity in animal models, whereas no such correlation was observed for the inhibition of TREK-1 homodimers. researchgate.netmdpi.com This highlights the potential therapeutic importance of targeting the heterodimeric channel configuration.

For comparison, the existing antidepressant fluoxetine (B1211875) has also been found to potently inhibit TWIK-1/TREK-1 heterodimers, further supporting the hypothesis that this channel is a relevant target for antidepressant action. researchgate.netmdpi.com

Inhibitory Potency on TWIK-1/TREK-1 Heterodimers

| Compound | IC50 (μM) for TWIK-1/TREK-1 Heterodimer |

|---|---|

| TWIK-1/TREK-1-IN-3 (Compound 2h) | 16.5 nih.gov |

| TWIK-1/TREK-1-IN-1 (Compound 2a) | 14.6 nih.gov |

Molecular Interactions Underlying Channel Inhibition

The inhibitory effect of TWIK-1/TREK-1-IN-3 on both TREK-1 homodimers and TWIK-1/TREK-1 heterodimers is underpinned by specific molecular interactions, as suggested by molecular docking simulations. researchgate.net These computational models provide insights into the putative binding modes of the inhibitor within the channel structure.

While the precise atomic-level details of the binding of TWIK-1/TREK-1-IN-3 are part of ongoing research, the consistency between the observed inhibitory potencies and the results from molecular docking simulations lends credence to the proposed interaction models. researchgate.net These simulations are crucial for understanding the structure-activity relationships within this class of inhibitors and for the rational design of new, more potent, and selective molecules. The research that identified TWIK-1/TREK-1-IN-3 also highlighted other compounds with differential potencies, suggesting that specific substitutions on the inhibitor's chemical scaffold can significantly influence its interaction with the binding pocket of the channel. researchgate.net For example, compounds 3e (difluoropiperidinyl-4-fluorophenoxy) and 3j (4-hydroxyphenyl-piperidinyl-4-fluorophenoxy) showed high potency for TREK-1 homodimers but lower potency for the heterodimers, indicating that subtle changes in the inhibitor's structure can alter its selectivity profile. researchgate.net

Physiological and Pathological Roles of Twik 1 and Trek 1 and Implications for Twik 1/trek 1 in 3 Research

Central Nervous System Physiology

TWIK-1 and TREK-1, members of the two-pore domain potassium (K2P) channel family, are integral to maintaining the fundamental electrical properties of glial cells and neurons in the CNS. nih.govfrontiersin.org

A defining characteristic of mature astrocytes is their passive potassium conductance, which is crucial for their function. nih.gov Research has identified the heterodimerization of TWIK-1 and TREK-1 channels as a major contributor to this passive conductance. frontiersin.org This was demonstrated in studies where the inhibition of TREK-1 by the peptide spadin (B612297) was shown to significantly reduce astrocytic passive conductance, an effect mediated through the inhibition of TWIK-1/TREK-1 heterodimeric channels. nih.gov This highlights the importance of the functional interplay between these two channels in astrocytes.

| Channel/Compound | Effect on Astrocytic Passive Conductance | Reference |

| TWIK-1/TREK-1 Heterodimer | Major contributor to passive conductance | frontiersin.org |

| Spadin (TREK-1 inhibitor) | Significantly reduces passive conductance | nih.gov |

The passive conductance mediated by channels including TWIK-1 and TREK-1 is fundamental to the role of astrocytes in potassium (K+) homeostasis in the brain. nih.govnih.gov By providing a pathway for potassium ions to move across the astrocytic membrane, these channels help to buffer extracellular potassium concentrations, which is vital for maintaining normal neuronal excitability.

Beyond their role in ion homeostasis, TWIK-1 and TREK-1 channels are also involved in neurotransmitter release from astrocytes. Studies have shown that the activation of certain G-protein coupled receptors (GPCRs) on astrocytes can trigger the release of glutamate (B1630785) through a mechanism involving TREK-1 containing channels. elifesciences.org This form of non-vesicular glutamate release can modulate synaptic transmission and plasticity.

TREK-1 channels are key regulators of neuronal excitability. elifesciences.org By contributing to the resting membrane potential, they help to control how easily a neuron can fire an action potential. Inhibition of TREK-1 channels can lead to neuronal depolarization, making neurons more excitable. mdpi.com This modulation of neuronal firing is a critical aspect of their physiological function and a key reason for the interest in them as therapeutic targets.

Neurological and Psychiatric Pathologies

Given their significant roles in fundamental CNS processes, it is not surprising that alterations in TWIK-1 and TREK-1 function are linked to various pathologies.

A substantial body of evidence implicates TREK-1 channels in the pathophysiology of depression. nih.govnih.gov Studies using knockout mice have demonstrated that the absence of TREK-1 leads to a depression-resistant phenotype. nih.gov This has positioned TREK-1 inhibitors as a promising new class of antidepressants. nih.govnih.gov The antidepressant effects of some existing drugs, like fluoxetine (B1211875), may be partly mediated through their inhibition of TREK-1 channels. researchgate.net

The development of specific inhibitors targeting these channels is an active area of research. The investigational compound TWIK-1/TREK-1-IN-3 , also identified as compound 2h in a key study, emerged from a screening of 2-hydroxy-3-phenoxypropyl piperidine (B6355638) derivatives. nih.gov This research identified several potent blockers of both TREK-1 homodimers and TWIK-1/TREK-1 heterodimers. nih.gov

Preclinical studies have demonstrated that TWIK-1/TREK-1-IN-3 exhibits antidepressant-like effects. nih.govmedchemexpress.com The table below summarizes the inhibitory activity of TWIK-1/TREK-1-IN-3 and a related compound, TWIK-1/TREK-1-IN-1 (compound 2a), on TREK-1 homodimers and TWIK-1/TREK-1 heterodimers.

| Compound | Target | IC50 (µM) | Antidepressant-like Effects | Reference |

| TWIK-1/TREK-1-IN-3 (compound 2h) | TREK-1 homodimer | 9.74 | Yes | medchemexpress.com |

| TWIK-1/TREK-1 heterodimer | 16.5 | Yes | medchemexpress.com | |

| TWIK-1/TREK-1-IN-1 (compound 2a) | TREK-1 homodimer | 9.36 | Yes | medchemexpress.com |

| TWIK-1/TREK-1 heterodimer | 14.6 | Yes | medchemexpress.com |

These findings suggest that the inhibition of both TREK-1 homodimers and TWIK-1/TREK-1 heterodimers may be a viable strategy for developing novel antidepressants. The research on TWIK-1/TREK-1-IN-3 and similar compounds continues to provide valuable insights into the therapeutic potential of targeting these critical ion channels in the brain.

Involvement in Neuroprotection Mechanisms

The TREK-1 channel is a significant contributor to neuroprotective processes within the central nervous system (CNS). nih.govnih.gov It is expressed in various brain regions, including the hippocampus, a structure particularly vulnerable to excitotoxic damage. nih.gov Research has demonstrated that TREK-1 plays a crucial role in safeguarding neurons against ischemic and epileptic insults. nih.gov Studies using knockout mice (Trek1-/-) have revealed that the absence of TREK-1 leads to a pronounced increase in sensitivity to both brain and spinal cord ischemia and epileptic seizures. nih.gov

Furthermore, the neuroprotective effects of certain endogenous molecules, such as polyunsaturated fatty acids (PUFAs), are directly mediated by TREK-1. nih.gov The profound neuroprotection afforded by PUFAs in wild-type mice is completely absent in Trek1-/- mice, highlighting the channel's central role in this pathway. nih.gov Pharmacological agents like riluzole (B1680632), a neuroprotective drug, also exert part of their effects through the activation of TREK-1 channels. nih.govnih.gov In astrocytes, TREK-1 forms heterodimers with TWIK-1, and these complexes are major contributors to the passive potassium conductance that is fundamental for astrocyte function, including the maintenance of CNS homeostasis. nih.govfrontiersin.orgjneurosci.orgen-journal.org

Implications for TWIK-1/TREK-1-IN-3 Research: As an inhibitor of both TREK-1 homodimers and TWIK-1/TREK-1 heterodimers, TWIK-1/TREK-1-IN-3 is a valuable research tool for probing these neuroprotective mechanisms. medchemexpress.com By blocking TREK-1 channel function, the compound can be used to investigate the consequences of impaired neuroprotection in various experimental models of neurological disease. It allows for the controlled study of cellular and network excitability when this key protective K+ conductance is removed.

Table 1: Summary of Neuroprotective Findings Related to TREK-1

Contributions to Pain Perception and Analgesia

Both TWIK-1 and TREK-1 channels are implicated in the complex processes of pain perception and analgesia. nih.govnih.govnih.gov TREK-1 is highly expressed in small-diameter dorsal root ganglion (DRG) neurons, which are critical for transmitting nociceptive signals. nih.gov The channel functions as a polymodal sensor, and its activation leads to membrane hyperpolarization, which reduces neuronal excitability and thus produces an analgesic effect. nih.govresearchgate.net

Studies involving TREK-1 knockout mice have been instrumental in elucidating its role. These animals exhibit heightened sensitivity to various painful stimuli, including heat and mechanical pressure. nih.gov They also display exaggerated thermal and mechanical hyperalgesia in inflammatory pain models. nih.gov Conversely, pharmacological activation of TREK-1 is being explored as a novel analgesic strategy. researchgate.net A selective TREK-1 activator, for instance, demonstrated significant antinociceptive effects in multiple rodent pain models, effects that were absent in TREK-1 deficient mice. researchgate.net The TWIK-1 channel is also expressed in DRG neurons, and research indicates that a reduction in its expression following nerve injury contributes to the maintenance of neuropathic pain. nih.govresearchwithrutgers.com

Implications for TWIK-1/TREK-1-IN-3 Research: As a channel inhibitor, TWIK-1/TREK-1-IN-3 provides a means to study the consequences of blocking this endogenous analgesic pathway. medchemexpress.com Its application in preclinical models can help delineate the specific contribution of TREK-1 and TWIK-1/TREK-1 channels to different pain modalities (e.g., inflammatory, neuropathic). The compound could be used to induce a state of heightened pain sensitivity, facilitating the investigation of downstream signaling pathways and the screening of potential analgesic compounds that act through other mechanisms.

Implications in Ischemia

The TREK-1 channel has a well-established protective function during ischemic events in both the central nervous system and the cardiovascular system. nih.govnih.gov As mentioned previously, the absence of TREK-1 renders the brain and spinal cord more susceptible to ischemic injury. nih.gov This protective role extends to the heart, where TREK-1 is also expressed. nih.gov

In cardiac ischemia-reperfusion (I/R) models, TREK-1 knockout mice exhibit a significantly increased susceptibility to injury and poor functional recovery compared to their wild-type counterparts. nih.gov Furthermore, TREK-1 deficiency leads to a larger infarct size following a permanent coronary artery ligation (myocardial infarction), which results in more severe systolic dysfunction. nih.gov The underlying mechanism of this cardioprotection involves the channel's ability to regulate the membrane potential and maintain intracellular calcium homeostasis during the stressful conditions of I/R. nih.gov In the brain, the presence of TWIK-1/TREK-1 heterodimers in astrocytes suggests a role in the glial response to cerebral ischemia. nih.gov

Implications for TWIK-1/TREK-1-IN-3 Research: The profound protective role of TREK-1 in ischemia makes its inhibitor, TWIK-1/TREK-1-IN-3, a critical tool for research. medchemexpress.com The compound can be used to pharmacologically mimic a TREK-1 deficient state, allowing for detailed investigation into the molecular and cellular events that lead to increased ischemic damage. This research is vital for understanding the fundamental pathophysiology of stroke and myocardial infarction and for evaluating the role of K+ channel dysfunction in these conditions.

Role in Epilepsy

The regulation of neuronal excitability is paramount in preventing the hypersynchronous discharges that characterize epileptic seizures, and TREK-1 channels are key players in this process. nih.gov Their role as a neuroprotective element against epilepsy is supported by strong evidence. nih.govfrontiersin.org As previously noted, mice lacking the TREK-1 gene are significantly more vulnerable to seizures induced by chemical convulsants. nih.gov

Implications for TWIK-1/TREK-1-IN-3 Research: By inhibiting TREK-1, TWIK-1/TREK-1-IN-3 can be used in experimental settings to lower the seizure threshold and study the mechanisms of epileptogenesis. medchemexpress.com This allows researchers to investigate the consequences of removing a critical "brake" on neuronal excitability and to explore how different neuronal circuits respond to this disinhibition. Such studies can provide valuable insights into the fundamental mechanisms of epilepsy and aid in the identification of novel therapeutic targets.

Modulation of Immune-Cell Trafficking into the Central Nervous System (e.g., Experimental Autoimmune Encephalomyelitis)

A critical role for the TREK-1 channel has been identified in the regulation of the blood-brain barrier (BBB) and the trafficking of immune cells into the CNS. researchgate.netnih.gov This function is particularly relevant to neuroinflammatory diseases like multiple sclerosis, which is often modeled using experimental autoimmune encephalomyelitis (EAE). researchgate.netnih.gov Research has shown that TREK-1 is expressed in the endothelial cells that form the BBB. nih.govneurology.org

During inflammation, TREK-1 expression is downregulated. nih.gov Studies using TREK-1 deficient mice have demonstrated that the absence of the channel facilitates leukocyte trafficking into the CNS and results in more severe EAE. researchgate.netnih.gov Conversely, activation of TREK-1, either with the drug riluzole or the omega-3 fatty acid α-linolenic acid, attenuates EAE severity by reducing immune cell infiltration. researchgate.netnih.gov The mechanism involves TREK-1's ability to regulate the expression of key cellular adhesion molecules (e.g., ICAM1, VCAM1) on endothelial cells, which are necessary for leukocytes to bind and cross the BBB. researchgate.netnih.gov

Implications for TWIK-1/TREK-1-IN-3 Research: The role of TREK-1 in controlling BBB integrity makes its inhibitor, TWIK-1/TREK-1-IN-3, a powerful tool for studying neuroinflammation. medchemexpress.com The compound can be used to pharmacologically induce a state of increased BBB permeability to immune cells. This allows for precise investigation of the molecular steps involved in immune cell extravasation into the CNS and the subsequent inflammatory cascade, providing a model to test therapies aimed at strengthening the BBB in diseases like multiple sclerosis.

Table 2: TREK-1 in Experimental Autoimmune Encephalomyelitis (EAE)

Cardiovascular System Physiology and Pathology

Role in Heart Rate and Atrial Size Regulation (TWIK-1)

The TWIK-1 channel, encoded by the KCNK1 gene, is a significant K2P channel in the cardiovascular system, with particularly robust expression in the atria of the heart. nih.govresearchgate.net Its physiological importance has been demonstrated in studies showing that TWIK-1 is essential for maintaining normal heart rhythm and atrial structure. nih.govresearchgate.net

Research using zebrafish embryos, a common model for cardiac development, revealed that knockdown of the TWIK-1 gene orthologues resulted in two distinct phenotypes: bradycardia (a significantly slowed heart rate) and atrial dilation (an enlargement of the atrial chambers). nih.gov These findings indicate that TWIK-1 has a highly conserved function and is fundamentally required for normal heart rate and atrial morphology. nih.govresearchgate.net In the clinical context, alterations in the expression of TWIK-1 have been linked to cardiac pathologies. mdpi.com For example, reduced levels of atrial TWIK-1 expression have been associated with chronic atrial fibrillation (AF) in humans, one of the most common cardiac arrhythmias. mdpi.com

Implications for TWIK-1/TREK-1-IN-3 Research: Since TWIK-1/TREK-1-IN-3 is an inhibitor of the TWIK-1/TREK-1 heterodimer, its effects on cardiac function are of significant interest. medchemexpress.com By blocking the TWIK-1 component of this channel complex, the compound could potentially replicate the phenotypes observed in TWIK-1 knockdown models, such as alterations in heart rate or atrial structure. This makes the inhibitor a valuable pharmacological probe for dissecting the specific role of the TWIK-1/TREK-1 heterodimer in cardiac electrophysiology and pathophysiology, distinguishing its function from other K2P channels present in the heart.

Involvement in Cardiac Function (TREK-1)

The TREK-1 channel plays a multifaceted role in cardiac physiology and pathophysiology. While its precise physiological function is still under thorough investigation, likely due to the lack of specific inhibitors, its involvement in pathological states is more clearly defined. nih.govnih.gov Activation of TREK-1, a stretch-activated potassium channel, is expected to hyperpolarize the resting membrane potential and shorten the action potential duration in cardiac cells, which can be beneficial in conditions like ischemia-reperfusion. nih.govnih.gov

Studies have revealed an inhomogeneous distribution of TREK-1 within the heart, suggesting its importance in areas subjected to significant mechanical stress. nih.govnih.gov In response to pressure overload, global deletion of TREK-1 in animal models leads to exaggerated concentric hypertrophy but offers protection against the development of systolic and diastolic dysfunction. nih.gov This cardioprotective effect appears to be driven by the role of TREK-1 in cardiac fibroblasts, as specific deletion in these cells reduces the development of fibrosis. nih.govjci.org In fact, cardiac fibroblast TREK-1 is considered a key player in the pathogenesis of pressure overload-induced cardiac dysfunction. jci.orgjci.org

Furthermore, TREK-1 is implicated in the heart's response to ischemic injury. Its activation may be a strategy for cardioprotection against damage induced by ischemia. frontiersin.org The channel's expression pattern and its role in modulating cardiac function through its effects on both cardiomyocytes and fibroblasts highlight its complex and critical involvement in heart health and disease. jci.org

| Condition | Role of TREK-1 | Experimental Evidence |

|---|---|---|

| Pressure Overload | Modulates cardiac hypertrophy and diastolic function. jci.org | Global knockout mice show exaggerated hypertrophy but preserved cardiac function. jci.org |

| Cardiac Fibrosis | Deletion in fibroblasts reduces fibrosis development. nih.gov | Fibroblast-specific knockout prevents deterioration in cardiac function. jci.org |

| Ischemia-Reperfusion | Activation is potentially cardioprotective. nih.govnih.gov | Activation leads to hyperpolarization and shortened action potential duration. nih.govnih.gov |

Contributions to Atrial Fibrillation

Atrial fibrillation (AF), the most common cardiac arrhythmia, is associated with both electrical and structural remodeling of the atria. nih.gov Research has demonstrated a significant downregulation of TREK-1 mRNA and protein levels in the atria of patients with AF, particularly when complicated by heart failure. nih.govnih.govresearchgate.net This reduction in TREK-1 expression is linked to the electrical remodeling that occurs during AF. nih.gov

Specifically, in patients with chronic AF and heart failure, atrial TREK-1 mRNA levels were found to be reduced by as much as 82% in the left atrium and 81% in the right atrium compared to individuals in sinus rhythm. nih.govresearchgate.netresearchgate.net These findings have been replicated in animal models of AF, where a significant suppression of TREK-1 mRNA and protein was observed. nih.govresearchgate.net The downregulation of this repolarizing potassium channel is associated with a prolongation of the atrial effective refractory period, a key factor in the perpetuation of AF. nih.govresearchgate.net

The mechanistic and potential therapeutic significance of these findings is substantial. Therapeutic interventions aimed at restoring TREK-1 function, such as gene therapy, have shown promise in preclinical models. In a porcine model of AF, adenovirus-mediated transfer of the TREK-1 gene (Ad-TREK-1) effectively increased TREK-1 protein levels, attenuated the prolongation of the atrial effective refractory period, and increased the prevalence of sinus rhythm. nih.govresearchgate.net This suggests that functional correction of the ionic remodeling by targeting TREK-1 could represent a novel approach for the management of a specific subgroup of AF patients with heart failure. nih.gov

| Atrial Chamber | Reduction in TREK-1 mRNA Levels |

|---|---|

| Left Atrium | 82% nih.govresearchgate.netresearchgate.net |

| Right Atrium | 81% nih.govresearchgate.netresearchgate.net |

Role in Pathological Hypokalemia (TWIK-1)

Pathological hypokalemia, a condition of low extracellular potassium concentration ([K+]o), can lead to paradoxical depolarization of human cardiomyocytes, a phenomenon that may trigger cardiac arrhythmias. nih.govresearchgate.netimrpress.com The TWIK-1 potassium channel, which is highly expressed in human cardiac tissue, plays a crucial role in this process. imrpress.com

Under normal physiological conditions, background potassium channels like TWIK-1 are selectively permeable to K+, helping to maintain the cardiac resting membrane potential. nih.gov However, in subphysiological [K+]o, human cardiac TWIK-1 channels undergo a change in ion selectivity, becoming permeable to sodium ions (Na+). nih.govresearchgate.net This altered selectivity allows for an inward leak of Na+ currents. nih.govresearchgate.netimrpress.com A specific threonine residue (Thr118) within the pore selectivity sequence of the channel is critical for this change in ion selectivity. nih.govimrpress.com

The inward leak of Na+ through TWIK-1 channels contributes to the paradoxical depolarization of cardiomyocytes. nih.govresearchgate.netimrpress.com This has been demonstrated in cellular models where the ectopic expression of TWIK-1 in mouse cardiomyocyte-derived HL-1 cells resulted in paradoxical depolarization, while the knockdown of TWIK-1 in human primary cardiac myocytes eliminated this effect. nih.govresearchgate.net These findings identify a molecular basis for the inward leak Na+ currents that can trigger or contribute to cardiac arrhythmias in the setting of hypokalemia and highlight a mechanism for regulating cardiac excitability. nih.govresearchgate.net

Other Systemic Involvement

Beyond the cardiovascular system, TWIK-1 and TREK-1 channels are involved in the function of various other organs and systems, underscoring the potential broad-reaching implications of developing specific modulators for these channels.

Modulation of Uterine Contraction

The expression of TREK-1 has been identified in the human myometrium, the smooth muscle layer of the uterus. bioscientifica.comnih.gov This channel plays a significant role in regulating uterine excitability and contractility, particularly during pregnancy. bioscientifica.comnih.govnih.gov The quiescence of the myometrium is essential to accommodate the growing fetus and prevent preterm labor. nih.gov

Prolonged uterine stretch, as occurs during term and twin pregnancies, is associated with a decrease in myometrial contractile activity. nih.gov This adaptive response is mediated, at least in part, by the activation of TREK-1 channels. nih.gov Studies have shown that both the mRNA expression and protein levels of TREK-1 are augmented in response to uterine stretch. nih.gov The activation of TREK-1 channels leads to membrane hyperpolarization, which in turn causes smooth muscle relaxation and reduced contractility. nih.gov

The importance of TREK-1 in regulating uterine contractility is further supported by pharmacological studies. The TREK-1 activator, arachidonic acid, has been shown to reduce oxytocin-induced uterine contractions, while the TREK-1 blocker, L-methionine, enhances these contractions. nih.govoncotarget.com Progesterone, a key hormone in maintaining pregnancy, also appears to exert some of its uterine-relaxing effects by increasing the expression and activity of TREK-1 channels. oncotarget.comoncotarget.com

Role in Urination

TREK-1 is the most predominantly expressed two-pore domain K+ (K2P) channel in the urinary bladder of both humans and rodents. nih.govnih.gov As a stretch-activated channel, it is believed to play a physiological role in suppressing bladder smooth muscle cell excitability and contractility in response to stretch during the bladder filling phase, thereby facilitating bladder wall distension. nih.gov

Dysfunction of TREK-1 channels has been implicated in voiding dysfunction. nih.gov A significant downregulation of TREK-1 channels has been observed in the urinary bladders of patients with detrusor overactivity, a condition characterized by involuntary bladder contractions during the filling phase. nih.govphysiology.org Animal models lacking the TREK-1 channel develop enlarged urinary bladders with increased capacity and compliance, along with decreased bladder smooth muscle contractility with age. nih.govnih.govphysiology.org Interestingly, the lack of TREK-1 channels exclusively in bladder smooth muscle did not fully replicate this phenotype, suggesting a significant neurogenic component to TREK-1-related bladder dysfunction. nih.govphysiology.org

Potential Link to Cancer

Emerging evidence suggests that both TWIK-1 and TREK-1 channels are involved in the pathophysiology of various cancers. dovepress.com The overexpression of these channels has been reported in several types of tumors, where they can play a role in promoting cell proliferation and inhibiting apoptosis. dovepress.comnih.gov

TREK-1 has been shown to have a pro-proliferative role in human prostate cancer cells and is overexpressed in prostate cancer tissues, with its overexpression being associated with a poor prognosis. dovepress.com Inhibition or knockdown of TREK-1 in prostate cancer cells leads to cell cycle arrest and inhibits proliferation. dovepress.com Overexpression of TREK-1 has also been reported in osteosarcoma and epithelial ovarian cancer. dovepress.com In ovarian cancer, treatment with TREK-1 blocking agents has been shown to reduce cancer cell proliferation and increase apoptosis. dovepress.com

TWIK-1 has been identified as an upregulated channel in pancreatic ductal adenocarcinoma compared to normal tissue. dovepress.com The involvement of these channels in fundamental cellular processes such as proliferation and apoptosis makes them potential therapeutic targets in oncology. dovepress.comnih.gov

| Channel | Cancer Type | Reported Role |

|---|---|---|

| TREK-1 | Prostate Cancer | Pro-proliferative; overexpression associated with poor prognosis. dovepress.com |

| Osteosarcoma | Overexpressed; correlated with proliferation. dovepress.com | |

| Ovarian Cancer | Overexpressed; blocking agents reduce proliferation and increase apoptosis. dovepress.com | |

| TWIK-1 | Pancreatic Ductal Adenocarcinoma | Upregulated compared to normal tissue. dovepress.com |

Molecular Interactions and Regulatory Proteins of Twik 1/trek 1 Channels

Beta-Coat Protein (β-COP) Interaction and Regulatory Mechanisms

Beta-coat protein (β-COP), a subunit of the coatomer protein complex I (COPI), has been identified as a significant regulator of TREK-1 and the TWIK-1/TREK-1 heterodimeric channel. nih.govmdpi.commdpi.com While the COPI complex is traditionally associated with retrograde transport from the Golgi to the endoplasmic reticulum (ER), β-COP's interaction with these channels suggests a role in their forward transport and surface expression. frontiersin.org

Research has demonstrated that β-COP directly interacts with the N-terminal region of the TREK-1 channel. frontiersin.orgnih.gov This interaction is crucial for the channel's forward transport to the plasma membrane. frontiersin.org Studies using heterologous expression systems and cultured astrocytes have consistently shown that β-COP enhances the surface expression of TREK-1. nih.govnih.govfrontiersin.org Depletion of β-COP leads to a decrease in the membrane expression of the channel. frontiersin.org

In the context of astrocytes, where TWIK-1 and TREK-1 form functional heterodimers, β-COP's role is particularly important. nih.govnih.govresearchgate.net While β-COP does not bind directly to TWIK-1, it interacts with the TWIK-1/TREK-1 heterodimeric channel in a TREK-1-dependent manner. nih.govnih.govresearchgate.net This interaction facilitates the trafficking and enhances the surface expression of the entire heterodimeric channel complex on the astrocyte membrane. nih.govnih.gov

The regulation of surface expression by β-COP directly translates to a modulation of channel activity. By increasing the number of channels at the plasma membrane, β-COP significantly increases the amplitude of the TREK-1 current. en-journal.orgfrontiersin.org In astrocytes, this enhanced surface expression of the TWIK-1/TREK-1 heterodimer leads to an increase in the characteristic passive K+ conductance, which is vital for potassium homeostasis in the brain. nih.govnih.govmdpi.com Consequently, β-COP is considered a key regulator of astrocytic passive conductance through its control over the trafficking of these heterodimeric channels. nih.govnih.govresearchgate.net

| Interacting Protein | Binding Partner(s) | Effect on Surface Expression | Effect on Channel Activity |

| β-COP | TREK-1 (N-terminus) | Increases | Increases current amplitude |

| β-COP | TWIK-1/TREK-1 Heterodimer (via TREK-1) | Increases | Enhances passive conductance in astrocytes |

Na+/H+ Exchange Regulator-1 (NHERF-1) as an Interacting Partner

Na+/H+ exchange regulatory factor 1 (NHERF-1) has been identified as a novel interacting protein that modulates the function of TWIK-1/TREK-1 heterodimeric channels, particularly in astrocytes where NHERF-1 is highly expressed. researchgate.netnih.gov NHERF-1 acts as a scaffold protein, and its interaction with the channel complex has an inhibitory effect on its function.

The interaction occurs between the PDZ domain of NHERF-1 and the N-terminus of the TREK-1 subunit of the heterodimer. kaist.ac.kr Unlike β-COP, which promotes surface expression, NHERF-1 negatively regulates the channel. Overexpression of NHERF-1 in cultured astrocytes leads to a significant decrease in the surface levels of TWIK-1/TREK-1 channels and a corresponding reduction in the whole-cell K+ currents. researchgate.netkaist.ac.kr Conversely, silencing the expression of NHERF-1 results in an enhanced surface presence and increased activity of the heterodimeric channels. researchgate.netresearchgate.net These findings establish NHERF-1 as a key negative regulator of astrocytic passive conductance by controlling the surface expression of TREK-1-containing channels. researchgate.net

| Interacting Protein | Binding Partner(s) | Effect on Surface Expression | Effect on Channel Activity |

| NHERF-1 | TWIK-1/TREK-1 Heterodimer (via TREK-1 N-terminus) | Decreases | Inhibits/Reduces passive conductance |

Other Identified Binding Proteins and Their Functional Impact (e.g., Mtap2, AKAP150, Spadin)

Besides β-COP and NHERF-1, several other proteins have been shown to interact with and regulate TREK-1 channels, adding further layers of complexity to the control of their function.

Mtap2 (Microtubule-associated protein 2): This protein is a key constituent of native TREK channel complexes in the brain, interacting with both TREK-1 and TREK-2. frontiersin.orgnih.gov The binding of Mtap2 to the C-terminal domain of TREK-1 enhances the channel's current density. nih.govnih.gov However, this effect is not due to a direct modulation of the channel's gating properties but rather an increase in its expression level at the cell surface. frontiersin.orgnih.gov This enhancement of trafficking relies on the ability of Mtap2 to simultaneously bind to microtubules. nih.gov The binding sites for Mtap2 and AKAP150 on TREK-1 are distinct, allowing for simultaneous docking and cumulative effects on channel expression and activation. nih.govjneurosci.org

AKAP150 (A-kinase anchoring protein 150): AKAP150 is a scaffolding protein that binds to the C-terminal regulatory domain of TREK-1. frontiersin.orgnih.gov This interaction anchors protein kinase A (PKA) in close proximity to the channel. frontiersin.org The association with AKAP150 fundamentally alters the channel's properties, rendering it an active leak channel that is largely insensitive to regulation by mechanical stretch or internal pH changes. frontiersin.org The effects of AKAP150 on channel gating are additive to the trafficking effects of Mtap2. nih.gov

Spadin (B612297): Spadin is a peptide derived from the maturation of sortilin (also known as neurotensin (B549771) receptor 3, NTSR3). plos.orgwindows.net Sortilin itself interacts with TREK-1 and promotes its trafficking to the plasma membrane. frontiersin.orgtandfonline.com Spadin, however, acts as a potent and specific blocker of TREK-1 channel activity. plos.orgresearchgate.net It binds directly to the channel with a high affinity (in the nanomolar range), efficiently inhibiting the K+ current. plos.orgwindows.netphoenixpeptide.com This blockade of TREK-1's outward K+ current leads to membrane depolarization. researchgate.net

| Interacting Protein | Binding Partner(s) | Functional Impact |

| Mtap2 | TREK-1, TREK-2 (C-terminus) | Enhances surface expression and current density via microtubule binding. frontiersin.orgnih.gov |

| AKAP150 | TREK-1 (C-terminus) | Modifies channel regulation, making it an active leak channel. frontiersin.org |

| Spadin | TREK-1 | Potent and specific blocker of channel activity. plos.orgwindows.net |

Advanced Research Methodologies and Approaches for Studying Twik 1/trek 1 in 3

In Vitro Experimental Paradigms

In vitro studies form the cornerstone of characterizing the pharmacological profile of TWIK-1/TREK-1-IN-3. These controlled experimental setups allow for precise measurements of the compound's impact on its molecular target, independent of the complex biological systems of a living organism.

Electrophysiology provides direct, real-time measurement of ion channel activity, making it an indispensable tool for characterizing inhibitors like TWIK-1/TREK-1-IN-3. The whole-cell patch-clamp technique is particularly prominent in this area.

In this method, a microscopic glass pipette forms a high-resistance (giga-ohm) seal with the membrane of a cell expressing the target ion channels, such as the TWIK-1/TREK-1 heterodimer. The patch of membrane is then ruptured, allowing the electrode to control the membrane potential (voltage-clamp) and measure the ion currents flowing across the entire cell membrane.

Researchers utilize this technique to:

Determine Inhibitory Potency: By applying varying concentrations of TWIK-1/TREK-1-IN-3 to the cells, a dose-response curve can be generated. researchgate.net This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. For TWIK-1/TREK-1-IN-3, the IC50 values for the TREK-1 homodimer and the TWIK-1/TREK-1 heterodimer are 9.74 μM and 16.5 μM, respectively. medchemexpress.com

Characterize Mechanism of Action: Electrophysiological recordings can reveal how the inhibitor affects channel gating. For instance, studies can determine if the compound blocks the channel's pore, alters its voltage sensitivity, or affects its response to physical or chemical stimuli like membrane stretch or pH changes. jneurosci.orgelifesciences.org

Assess Specificity: The patch-clamp technique is used on cells expressing different types of ion channels to test the selectivity of the compound. For example, the activity of TWIK-1/TREK-1-IN-3 would be tested against other related K2P channels (e.g., TASK, TALK, TRESK) to ensure it preferentially targets the intended channel. researchgate.net

Studies on native astrocytes in hippocampal slices have used patch-clamp recordings to characterize the passive conductance mediated by TWIK-1 and TREK-1 channels, providing a baseline for understanding the effects of inhibitors. jneurosci.orgnih.gov Such studies measure key properties like resting membrane potential and membrane resistance, which are expected to be altered by a channel inhibitor. nih.govnih.gov

Table 1: Electrophysiological Parameters Measured in TREK-1/TWIK-1 Channel Research

| Parameter | Description | Relevance to TWIK-1/TREK-1-IN-3 |

|---|---|---|

| IC50 (Half-Maximal Inhibitory Concentration) | Concentration of the inhibitor required to reduce the channel current by 50%. | Quantifies the potency of the inhibitor. medchemexpress.com |

| Resting Membrane Potential (VM) | The electrical potential difference across the cell membrane at rest. | Inhibition of a background K+ channel is expected to depolarize (make less negative) the VM. nih.gov |

| Whole-Cell Conductance | A measure of the total ion flow across the membrane for a given voltage. | Inhibition of TWIK-1/TREK-1 channels would decrease the passive K+ conductance in astrocytes. jneurosci.org |

| Current-Voltage (I-V) Relationship | A plot of the current response to a range of membrane voltages. | Reveals the rectification properties of the channel and how they are affected by the inhibitor. jneurosci.orgelifesciences.org |

To screen large chemical libraries for modulators of ion channels like TREK-1, high-throughput screening (HTS) methods are essential. A prominent HTS technique for potassium channels is the thallium flux assay. nih.gov

This cell-based assay leverages the fact that potassium channels are permeable to thallium ions (Tl+). nih.govresearchgate.net The process involves:

Cell Preparation: Cells engineered to express the TWIK-1/TREK-1 channel are loaded with a special fluorescent dye that is sensitive to Tl+. nih.gov

Compound Addition: Test compounds, such as those from a chemical library, are added to the cells in a multi-well plate format (e.g., 384-well or 1536-well plates). nih.govnih.gov

Thallium Stimulation: A solution containing Tl+ is added to the wells. If the channels are open, Tl+ flows into the cells down its electrochemical gradient. researchgate.net

Signal Detection: The influx of Tl+ causes it to bind to the intracellular dye, leading to a significant increase in fluorescence. This change in fluorescence is measured by a specialized plate reader. nih.gov

In the context of identifying an inhibitor like TWIK-1/TREK-1-IN-3, the assay would be configured to first activate the channel (e.g., using a known activator like ML67 or arachidonic acid) and then measure the ability of the test compound to reduce the thallium influx and the corresponding fluorescent signal. nih.govpnas.org This method allows for the rapid testing of thousands of compounds, facilitating the discovery of novel channel modulators. nih.gov

To understand the molecular context of the TWIK-1/TREK-1 channel and its interaction with inhibitors, various biochemical and proteomic methods are employed. These techniques are crucial for confirming the existence of the heterodimeric channel complex and identifying other interacting proteins.

Co-IP is a foundational technique used to demonstrate that two proteins physically associate within a cell. It has been instrumental in showing that TWIK-1 and TREK-1 form a heterodimeric complex. researchgate.netnih.gov The procedure involves using an antibody that specifically targets one of the proteins of interest (e.g., TREK-1) to pull it out of a cell lysate. If a second protein (e.g., TWIK-1) is bound to the first, it will be pulled down as well and can be detected by immunoblotting.

Studies have successfully used Co-IP in both transfected cell lines and native astrocytes to show a strong association between TWIK-1 and TREK-1. researchgate.netnih.gov This method validates the existence of the heterodimeric channel as a distinct molecular entity and a viable target for specific inhibitors.

The Duolink Proximity Ligation Assay (PLA) is a powerful in situ technique that visualizes protein-protein interactions within fixed cells. It provides evidence that two proteins are in very close proximity (less than 40 nm apart). researchgate.netnih.gov

PLA uses specific primary antibodies against the two proteins of interest (TWIK-1 and TREK-1). Secondary antibodies, each linked to a short DNA strand, are then added. If the proteins are close, the DNA strands can be joined by a ligase to form a closed circle. This DNA circle is then amplified, and the product is visualized as a distinct fluorescent spot. A strong PLA signal, appearing as multiple fluorescent dots, indicates a direct interaction or close proximity. This method has been used to confirm the TWIK-1/TREK-1 interaction in native astrocytes, complementing the findings from Co-IP. researchgate.netmdpi.com

Table 2: Methods for Studying TWIK-1/TREK-1 Protein Interactions

| Technique | Principle | Key Finding for TWIK-1/TREK-1 |

|---|---|---|

| Co-immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein and its bound partners from a cell lysate. | Demonstrates a physical association between TWIK-1 and TREK-1 proteins. researchgate.netnih.govnih.gov |

| Proximity Ligation Assay (PLA) | Generates a fluorescent signal only when two antibody-labeled proteins are within ~40 nm of each other in situ. | Confirms the close proximity and interaction of TWIK-1 and TREK-1 in their native cellular environment. researchgate.netnih.gov |

To quantify the binding kinetics of a compound to its target, Surface Plasmon Resonance (SPR) is a valuable tool. SPR is a label-free technique that measures real-time interactions between molecules. In this setup, the target protein (e.g., purified TWIK-1/TREK-1 channel) is immobilized on a sensor chip. A solution containing the compound of interest (TWIK-1/TREK-1-IN-3) is then flowed over the surface. Binding of the compound to the protein changes the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the precise determination of association (kon) and dissociation (koff) rate constants, and ultimately, the binding affinity (KD). While specific SPR studies for TWIK-1/TREK-1-IN-3 are not widely published, commercial vendors offer this service for compound characterization. medchemexpress.com

Affinity Mass Spectrometry is another powerful proteomic approach used for identifying protein-protein interactions and characterizing drug-target engagement. This technique involves using a "bait" (which could be the TWIK-1/TREK-1 channel or even the inhibitor compound itself) to capture interacting proteins from a cell lysate. The captured proteins are then identified using mass spectrometry. This approach could be used to confirm the direct binding of TWIK-1/TREK-1-IN-3 to the channel and to identify other proteins that may be part of a larger regulatory complex with the channel. medchemexpress.com For instance, proteomic approaches have successfully identified partner proteins for TREK-1, such as the A-kinase-anchoring protein AKAP150. nih.gov

Cell-Based Assays and Compound Screening Platforms (e.g., Ion Channel Screening)

The initial identification and characterization of inhibitors like TWIK-1/TREK-1-IN-3 heavily rely on robust cell-based assays and high-throughput screening platforms. These systems allow for the rapid assessment of a compound's effect on the target ion channels.

Electrophysiological recording from transfected cells is a cornerstone technique. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, which have low endogenous potassium currents, are commonly used as expression systems. elifesciences.orgnih.gov These cells are transfected with the cDNAs for TWIK-1 and/or TREK-1 to study the channels in isolation or as heterodimers. nih.gov Whole-cell patch-clamp electrophysiology is then employed to measure the ionic currents flowing through the channels in the presence and absence of the test compound. elifesciences.orgnih.gov This technique allows for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50). For instance, TWIK-1/TREK-1-IN-3 has been shown to inhibit TREK-1 homodimers and TWIK-1/TREK-1 heterodimers with IC50 values of 9.74 μM and 16.5 μM, respectively. medchemexpress.com A similar compound, TWIK-1/TREK-1-IN-1, exhibited IC50 values of 9.36 μM and 14.6 μM for the same channel configurations. medchemexpress.com

High-throughput screening (HTS) platforms, often utilizing fluorescence-based assays like thallium flux assays, enable the screening of large compound libraries to identify potential modulators of TREK-1. nih.gov These platforms are crucial for the initial discovery of novel chemical scaffolds that can be further optimized. Compound screening libraries, such as bioactive compound libraries and ion channel-focused libraries, provide a diverse set of molecules for these screening campaigns. medchemexpress.com

Table 1: Inhibitory Activity of TWIK-1/TREK-1-IN Compounds

| Compound | Target | IC50 (μM) |

| TWIK-1/TREK-1-IN-3 | TREK-1 homodimer | 9.74 medchemexpress.com |

| TWIK-1/TREK-1 heterodimer | 16.5 medchemexpress.com | |

| TWIK-1/TREK-1-IN-1 | TREK-1 homodimer | 9.36 medchemexpress.com |

| TWIK-1/TREK-1 heterodimer | 14.6 medchemexpress.com |

This table presents the half-maximal inhibitory concentration (IC50) values of specified compounds on TREK-1 homodimers and TWIK-1/TREK-1 heterodimers as determined by cell-based assays.

Gene Silencing and Knockdown Methodologies (e.g., shRNA)

To specifically probe the role of TWIK-1 and TREK-1 in cellular processes and to validate the target of compounds like TWIK-1/TREK-1-IN-3, gene silencing techniques are employed. Short hairpin RNA (shRNA) is a powerful tool for achieving transient or stable knockdown of target gene expression. nih.govnih.gov

In studies of astrocyte physiology, in vivo delivery of shRNA to knockdown either TWIK-1 or TREK-1 has been shown to be sufficient to eliminate passive conductance, highlighting the importance of these channels. nih.gov This approach can be used to confirm that the effects of TWIK-1/TREK-1-IN-3 are indeed mediated through the inhibition of these specific channels. By comparing the cellular response to the compound in control cells versus cells where TWIK-1 or TREK-1 has been silenced, researchers can ascertain the on-target effects of the inhibitor. For example, a deficiency of TWIK-1 induced by specific shRNA resulted in an increased resting membrane potential and excitability of hippocampal dentate gyrus granule neurons. nih.gov

Mutagenesis Studies (e.g., Cysteine-to-Serine Mutants)

Site-directed mutagenesis is a critical tool for understanding the molecular interactions between inhibitors and their target channels, as well as the structural basis of channel function. By altering specific amino acid residues, researchers can identify key sites for inhibitor binding and channel gating.

One notable example is the use of cysteine-to-serine (CS) mutants. The covalent association of TWIK-1 and TREK-1 to form heterodimers can occur through a disulfide bridge. nih.gov To investigate the interaction between these channels, CS mutants of TWIK-1 have been constructed to prevent this covalent linkage and assess the impact on channel assembly and function.

Furthermore, mutations within the channel pore or other domains can reveal their role in channel activity and pharmacology. For instance, a K274E mutation in rat TWIK-1 has been used to increase its surface expression and facilitate the study of its electrophysiological properties. nih.gov Another study showed that a G171D mutation in TREK1 dramatically increased its single-channel open probability. Such mutants can be used in conjunction with inhibitors like TWIK-1/TREK-1-IN-3 to determine if the inhibitor's binding site is altered or if its efficacy is affected by the conformational state of the channel.

Lipid and Cholesterol Modulation Studies

The lipid environment of the cell membrane can significantly influence the function of ion channels. Studies investigating the modulation of lipids and cholesterol are therefore essential for a comprehensive understanding of TWIK-1/TREK-1 channel regulation and the action of their inhibitors.

Research has shown that astrocyte-derived cholesterol can regulate TREK-1 activity. elifesciences.org Elevated cellular cholesterol leads to the association of TREK-1 with GM1 ganglioside lipids, which results in a reduction of TREK-1 currents. elifesciences.org Conversely, depletion of cholesterol releases TREK-1 from these inhibitory lipid domains. elifesciences.org Cell-based assays where cholesterol levels are manipulated can be used to study how the efficacy of TWIK-1/TREK-1-IN-3 is affected by the lipid composition of the membrane. For example, TREK-1 current density in HEK293T cells was found to decrease by nearly 2.5-fold in cholesterol-loaded cells. elifesciences.org

In Vivo Non-Clinical Model Systems

Genetic Manipulation Models (e.g., Single and Double Gene Knockout Mice, Zebrafish Knock-Down)

To investigate the physiological and potential pathophysiological roles of the TWIK-1/TREK-1 channel system in a whole organism, genetically modified animal models are indispensable.

Mouse Models: Single and double knockout mice for TWIK-1 (Kcnk1) and TREK-1 (Kcnk2) have been generated. nih.gov TREK-1 knockout mice (TREK-1-/-) have been instrumental in demonstrating the role of this channel in processes such as depression, pain perception, and neuroprotection. nih.govfrontiersin.org These mice exhibit a depression-resistant phenotype, similar to animals treated with antidepressants. nih.gov

TWIK-1/TREK-1 double knockout mice have been created by crossing the single knockout lines. nih.gov These models are crucial for studying the functional redundancy and interplay between the two channels. Interestingly, studies on hippocampal astrocytes from TREK-1 single and TWIK-1/TREK-1 double knockout mice revealed no significant alteration in their basic electrophysiological properties, suggesting potential compensatory mechanisms by other K+ channels. nih.govnih.gov The use of inhibitors like TWIK-1/TREK-1-IN-3 in these knockout models can help to identify off-target effects and confirm the specificity of the compound in a complex biological system.

Table 2: Key Phenotypes of TWIK-1 and TREK-1 Knockout Mice

| Model | Gene Deleted | Key Phenotypes | References |

| TREK-1 Knockout | Kcnk2 | Depression-resistant phenotype, increased sensitivity to thermal and mechanical pain. | nih.govfrontiersin.org |

| TWIK-1 Knockout | Kcnk1 | Impaired regulation of phosphate (B84403) transport in the kidney. | researchgate.net |

| TWIK-1/TREK-1 Double Knockout | Kcnk1 and Kcnk2 | No significant alteration in basic electrophysiological properties of hippocampal astrocytes. | nih.govnih.gov |

This table summarizes some of the key reported phenotypes observed in mice with genetic deletion of TWIK-1, TREK-1, or both.

Zebrafish Models: The zebrafish (Danio rerio) is an increasingly popular vertebrate model for genetic studies and drug screening due to its rapid development and optical transparency. Homologs of the human K2P channels, including those related to TWIK and TREK, have been identified in zebrafish. nih.gov Gene knockdown techniques, such as those using morpholinos, or gene knockout using CRISPR/Cas9, can be employed in zebrafish to study the function of these channels during development and in various physiological processes. nih.gov While specific studies using TWIK-1/TREK-1-IN-3 in zebrafish models are not yet widely reported, this model system holds promise for future in vivo screening and toxicological studies of such compounds.

Transgenic Animal Models

Transgenic animal models, where a specific gene is overexpressed or a reporter gene is placed under the control of a specific promoter, provide another layer of insight into gene function and expression patterns.

A notable example is the TWIK-1 BAC-GFP transgenic mouse. nih.govmdpi.com In this model, a bacterial artificial chromosome (BAC) containing the TWIK-1 promoter drives the expression of green fluorescent protein (GFP). nih.govmdpi.com This allows for the precise visualization of TWIK-1 expressing cells in the brain and other tissues. nih.gov Immunohistochemical analysis has confirmed that GFP expression overlaps with endogenous TWIK-1 expression in various brain regions, including the dentate gyrus, striatum, and cerebellum. nih.gov These mice are a valuable tool for studying the regulation of TWIK-1 gene expression and for identifying the specific cell types on which a compound like TWIK-1/TREK-1-IN-3 might act. nih.govmdpi.com

Behavioral Phenotyping in Disease Models (e.g., Forced Swim Test, Tail Suspension Test, Pain Models)

The preclinical assessment of TWIK-1/TREK-1-IN-3, a compound with noted antidepressant-like effects, relies heavily on behavioral phenotyping in established animal models of disease. medchemexpress.com These models are crucial for evaluating the compound's potential therapeutic efficacy by observing its impact on specific behaviors analogous to symptoms of human disorders.

Forced Swim Test (FST): The FST is a cornerstone in the evaluation of antidepressant potential. In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an indicator of an antidepressant-like effect. nih.gov Studies on knockout mice lacking the TREK-1 channel, the primary target of TWIK-1/TREK-1-IN-3, have demonstrated a depression-resistant phenotype, characterized by significantly reduced immobility in the FST. nih.govfrontiersin.org Therefore, a key research objective is to determine if pharmacological inhibition of TREK-1 by TWIK-1/TREK-1-IN-3 can replicate this effect and decrease immobility duration in wild-type animals subjected to the test.

Tail Suspension Test (TST): Similar to the FST, the TST is a widely used model to screen for potential antidepressant drugs. Mice are suspended by their tails, and the duration of immobility is recorded. A decrease in the time spent immobile suggests an antidepressant-like response. nih.gov Given that TREK-1 knockout mice also show reduced immobility in this paradigm, TWIK-1/TREK-1-IN-3 is investigated for its ability to produce a similar behavioral outcome. frontiersin.org

Pain Models: The TREK-1 channel is implicated in pain perception, making it a target for novel analgesics. patsnap.com Research indicates that TREK-1 and the related channel TRAAK are involved in sensing mechanical stimulation as well as both heat and cold pain. embopress.org The expression of TREK-1 has been observed in both small- and medium-sized neurons in the dorsal root ganglia (DRG), which are critical for transmitting pain signals. nih.gov Consequently, advanced research methodologies employ various pain models to study the effects of TWIK-1/TREK-1-IN-3. These can include models of neuropathic pain (e.g., spared nerve injury) and inflammatory pain, where researchers assess the compound's ability to alleviate hypersensitivity to thermal and mechanical stimuli. nih.gov

| Behavioral Test | Disease Model | Key Measured Outcome | Relevance for TWIK-1/TREK-1-IN-3 |

|---|---|---|---|

| Forced Swim Test (FST) | Depression | Immobility Time | Assess antidepressant-like effects by measuring reduction in immobility. nih.govfrontiersin.org |

| Tail Suspension Test (TST) | Depression | Immobility Time | Corroborate antidepressant potential by observing decreased immobility. nih.govfrontiersin.org |

| Pain Models (e.g., Neuropathic, Inflammatory) | Chronic Pain | Response to stimuli (thermal, mechanical) | Evaluate analgesic properties based on TREK-1's role in nociception. embopress.orgnih.gov |

Brain Slice Electrophysiology and Imaging

To understand how TWIK-1/TREK-1-IN-3 modulates neural circuit activity, researchers utilize brain slice electrophysiology. This technique allows for the direct measurement of the electrical properties of neurons and astrocytes within a preserved local circuit. Acute brain slices, typically from the hippocampus, a region with high TREK-1 expression, are prepared and maintained in artificial cerebrospinal fluid (aCSF). nih.gov